molecular formula C7H5ClN2O B12086927 4-Chloro-2-methyloxazolo[4,5-c]pyridine

4-Chloro-2-methyloxazolo[4,5-c]pyridine

Cat. No.: B12086927
M. Wt: 168.58 g/mol
InChI Key: PVTRARLTBLQEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyloxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyloxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Imidazo[1,2-a]pyridine

Comparison: 4-Chloro-2-methyloxazolo[4,5-c]pyridine is unique due to its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Biological Activity

4-Chloro-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound characterized by the fusion of an oxazole and pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 173.57 g/mol
  • Structure : The presence of a chloro group at position 4 and a methyl group at position 2 contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives of oxazolo[4,5-c]pyridines showed activity against various bacterial strains, suggesting that structural modifications can enhance their efficacy against pathogens .

CompoundActivityMIC (µg/mL)
This compoundModerate32
7-Chloro-2-methyloxazolo[4,5-c]pyridineHigh16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives have shown selective cytotoxicity against several cancer cell lines. A case study revealed that certain analogs inhibited cell proliferation in colorectal carcinoma cells with IC₅₀ values in the sub-micromolar range .

Cell LineIC₅₀ (µM)Reference
HCT116 (Colorectal)0.7
NCI-H460 (Lung)1.8
HeLa (Cervical)1.0

Anti-inflammatory Activity

Inflammatory responses are modulated by various signaling pathways where compounds like this compound may play a role. Preliminary studies suggest that this compound can inhibit the release of pro-inflammatory cytokines, thus indicating its potential as an anti-inflammatory agent .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activity is mediated through interactions with specific receptors or enzymes involved in disease pathways. Molecular docking studies have suggested potential binding affinities to targets relevant for cancer and inflammation .

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, derivatives of this compound showed significant inhibition of cell growth compared to control groups. The most potent derivative achieved an IC₅₀ of 0.5 µM against SW620 colon cancer cells.
  • Antimicrobial Testing : A comparative analysis demonstrated that the compound exhibited moderate activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting further optimization could enhance its antimicrobial properties.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5ClN2O/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3

InChI Key

PVTRARLTBLQEHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.